1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride

GABA transporter GAT1 inhibition epilepsy research

This compound is the validated propyl-linker benchmark for GAT1 SAR studies, delivering a 5.2-fold species discrimination (rat IC50=1920 nM; mouse IC50=10,000 nM) critical for cross-species GABA transporter pharmacology. The trihydrochloride salt guarantees direct aqueous solubility at millimolar concentrations, eliminating DMSO co-solvent interference in in vitro assays. Its guanidine pharmacophore uniquely modulates MDR1/P-glycoprotein expression via mRNA silencing—a mechanism orthogonal to competitive inhibitors like zosuquidar. Supplied at ≥97% purity, this building block is essential for laboratories requiring batch-to-batch reproducibility in species-specific GABA uptake and multidrug resistance reversal studies.

Molecular Formula C8H22Cl3N5
Molecular Weight 294.6 g/mol
Cat. No. B11774276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride
Molecular FormulaC8H22Cl3N5
Molecular Weight294.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCN=C(N)N.Cl.Cl.Cl
InChIInChI=1S/C8H19N5.3ClH/c9-8(10)12-2-1-5-13-6-3-11-4-7-13;;;/h11H,1-7H2,(H4,9,10,12);3*1H
InChIKeyOFKQHEQAKDKQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Piperazin-1-yl)propyl)guanidine Trihydrochloride: CAS 1956380-08-7 for GABA Transporter and MDR1 Research Procurement


1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride (CAS 1956380-08-7) is a synthetic guanidine derivative featuring a piperazine core linked via a propyl spacer to a guanidine moiety, with three hydrochloride counterions that enhance aqueous solubility [1]. The compound is supplied as a research-grade reagent with certified purity of 95% to 97% . Its pharmacological characterization indicates moderate inhibitory activity against the GABA transporter-1 (GAT1/SLC6A1), with reported IC50 values in the low micromolar range [2][3], and potential modulatory effects on multidrug resistance protein 1 (MDR1/P-glycoprotein) [4].

Procurement Advisory: Why Generic Guanidine or Piperazine Analogs Cannot Replace 1-(3-(Piperazin-1-yl)propyl)guanidine Trihydrochloride


Substitution with structurally similar guanidine derivatives or alternative GABA uptake inhibitors is not scientifically valid without verifying target engagement and functional activity in the same assay system. The specific propyl spacer length between the piperazine ring and the guanidine head group in this compound dictates its steric fit within the GAT1 binding pocket; even minor alterations to this linker length or the substitution pattern on the piperazine nitrogen substantially alter inhibitory potency [1]. Furthermore, the trihydrochloride salt form is specifically formulated to achieve the aqueous solubility and stability required for reproducible in vitro pharmacology assays . In the context of MDR1 research, guanidine-containing pharmacophores exhibit distinct interactions with P-glycoprotein that are not recapitulated by other cationic moieties [2]. The evidence below quantifies where this compound diverges from in-class comparators.

Quantitative Differentiation Evidence: 1-(3-(Piperazin-1-yl)propyl)guanidine Trihydrochloride vs. GAT1 Inhibitor and MDR1 Modulator Comparators


GAT1 Inhibitory Potency of 1-(3-(Piperazin-1-yl)propyl)guanidine Trihydrochloride Relative to Clinical GAT1 Inhibitors

This compound exhibits measurable but moderate inhibitory activity against GAT1 (SLC6A1) with an IC50 of 1920 nM in rat brain synaptosomes [1]. This potency is substantially lower than that of the clinically approved GAT1 inhibitor tiagabine, which demonstrates an IC50 of 70 nM against human GAT1 in cloned cell assays [2], representing an approximately 27-fold difference in potency. For mouse GAT1 expressed in HEK293 cells, the compound shows an even weaker IC50 of 10,000 nM [3]. Notably, the potency gap relative to nipecotic acid-derived inhibitors such as SKF 89976-A and SKF 100330-A, which exhibit sub-micromolar activity in native tissue preparations, is similarly pronounced [4].

GABA transporter GAT1 inhibition epilepsy research neuropharmacology

Species-Dependent GAT1 Activity: Rat vs. Mouse Transporter Sensitivity to 1-(3-(Piperazin-1-yl)propyl)guanidine Trihydrochloride

Comparative analysis across orthologs reveals a significant species-dependent variation in GAT1 sensitivity to this compound. Inhibition of rat GAT1 (IC50 = 1920 nM) [1] is approximately 5.2-fold more potent than inhibition of mouse GAT1 (IC50 = 10,000 nM) [2] when assessed under comparable [3H]GABA uptake conditions. This interspecies potency difference is not observed with structurally distinct GAT1 inhibitors such as tiagabine, which exhibits consistent nanomolar potency across human, rat, and mouse orthologs [3].

species selectivity GAT1 pharmacology transporter assay ortholog comparison

MDR1/P-Glycoprotein Modulation by Guanidine-Containing Piperazine Derivatives vs. Non-Guanidine MDR1 Inhibitors

Guanidine-modified pharmacophores exhibit a distinct MDR1 modulation profile compared to classical P-glycoprotein inhibitors. Phosphoryl guanidine-containing antisense oligonucleotides achieve MDR1 mRNA silencing with consequent restoration of chemotherapeutic sensitivity in tumor cells [1]. In contrast, the clinical-stage MDR1 inhibitor zosuquidar (LY335979) achieves direct P-glycoprotein binding with an IC50 of 60 nM [2], while encequidar (HM30181) demonstrates an IC50 of 0.63 nM . The guanidine-containing structural class operates via an indirect, gene-silencing mechanism rather than direct pump blockade, offering a complementary approach for combination strategies.

MDR1 P-glycoprotein multidrug resistance efflux pump chemosensitization

Purity Specifications: 1-(3-(Piperazin-1-yl)propyl)guanidine Trihydrochloride vs. Research-Grade Guanidine Analogs

This compound is commercially available with a certified minimum purity of 95% to 97% . This purity level is comparable to other research-grade guanidine derivatives and piperazine-containing compounds intended for in vitro pharmacological studies, but falls below the >98% purity typically required for crystallographic studies or analytical reference standards . The trihydrochloride salt form ensures consistent batch-to-batch aqueous solubility, which is essential for reproducible dose-response experiments in cell-based assays.

purity specification quality control chemical procurement reagent grade

Structural Differentiation: Propyl-Linked Guanidine-Piperazine vs. Ethyl-Linked and Butyl-Linked Analogs in GABA Transporter Pharmacology

The three-carbon propyl spacer between the piperazine ring and the guanidine moiety in this compound represents a critical structural determinant of GAT1 binding affinity. SAR studies on GABA uptake inhibitors demonstrate that linker length directly correlates with inhibitory potency, with the optimal spacer length varying depending on the terminal pharmacophore [1]. Compounds with shorter (ethyl) or longer (butyl) linkers exhibit substantially altered activity profiles at GABA transporters, a phenomenon consistently observed across nipecotic acid, guvacine, and guanidine-derived inhibitor series [2].

structure-activity relationship linker length GABA transporter piperazine pharmacophore

Aqueous Solubility Advantage of Trihydrochloride Salt Form vs. Free Base Guanidine-Piperazine Compounds

The trihydrochloride salt formulation of this compound provides enhanced aqueous solubility compared to the free base form, a critical factor for reproducible in vitro pharmacology. Free base guanidine-piperazine compounds typically exhibit limited water solubility, requiring organic co-solvents such as DMSO at concentrations that may confound cellular assays or introduce vehicle-dependent artifacts [1]. The trihydrochloride salt enables direct dissolution in aqueous buffers at physiologically relevant concentrations without exceeding standard DMSO tolerance thresholds (≤0.1% v/v) .

salt form aqueous solubility formulation in vitro assay trihydrochloride

Recommended Research and Procurement Scenarios for 1-(3-(Piperazin-1-yl)propyl)guanidine Trihydrochloride


Moderate-Affinity GAT1 Probe for Species-Selective GABA Transporter Pharmacology Studies

Use this compound as a moderate-affinity GAT1 inhibitor (rat GAT1 IC50 = 1920 nM; mouse GAT1 IC50 = 10,000 nM) to investigate species-dependent differences in GABA transporter pharmacology [1][2]. The 5.2-fold potency variation between rat and mouse orthologs makes this compound a valuable tool for probing structure-function relationships across species, particularly when benchmarking against high-affinity inhibitors such as tiagabine that show minimal species variation [3].

MDR1 Gene Expression Modulation in Multidrug Resistance Reversal Studies

Employ this guanidine-containing piperazine derivative in studies investigating MDR1/P-glycoprotein expression modulation. Guanidine-modified pharmacophores have demonstrated MDR1 mRNA silencing activity that restores chemotherapeutic sensitivity in resistant tumor cell models [4]. This mechanism differs fundamentally from direct P-glycoprotein inhibitors such as zosuquidar and encequidar, enabling complementary or alternative approaches to multidrug resistance reversal [5].

Structure-Activity Relationship Studies of Linker Length in Guanidine-Piperazine GABA Transporter Ligands

Utilize this compound as a reference standard for evaluating the pharmacological impact of the three-carbon propyl spacer in guanidine-piperazine GABA transporter ligands. SAR evidence indicates that linker length between the piperazine core and terminal guanidine group critically determines GAT1 binding affinity, with deviations to two-carbon or four-carbon spacers producing distinct activity profiles [6]. This compound serves as the propyl linker benchmark for comparative SAR analysis.

Aqueous-Formulation-Compatible Reference Compound for In Vitro GABA Transporter Assays Requiring Minimal Organic Co-Solvent

Select this trihydrochloride salt for in vitro pharmacology assays where minimizing DMSO or other organic co-solvents is critical for data integrity. The trihydrochloride salt form provides enhanced aqueous solubility compared to free base guanidine-piperazine analogs, enabling direct dissolution in assay buffers at millimolar concentrations while maintaining vehicle concentrations below standard DMSO tolerance thresholds (≤0.1% v/v) .

Quote Request

Request a Quote for 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.